1-Bromo-10-(methoxymethoxy)decane
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Overview
Description
1-Bromo-10-(methoxymethoxy)decane is an organic compound with the molecular formula C12H25BrO2 . It is a brominated alkane with a methoxymethoxy functional group attached to the decane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-10-(methoxymethoxy)decane can be synthesized through a multi-step process. One common method involves the reaction of 10-bromo-1-decanol with chloromethyl methyl ether in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-10-(methoxymethoxy)decane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles such as thiols, amines, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium thiolate would yield a thioether, while reaction with sodium methoxide would produce an ether .
Scientific Research Applications
1-Bromo-10-(methoxymethoxy)decane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific functional groups.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-10-(methoxymethoxy)decane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the bromine atom. This leads to the displacement of the bromine atom and the formation of a new bond with the nucleophile. The methoxymethoxy group can also participate in reactions, providing additional sites for chemical modification .
Comparison with Similar Compounds
1-Bromodecane: Similar in structure but lacks the methoxymethoxy group, making it less versatile in certain reactions.
10-Bromo-1-decanol: Contains a hydroxyl group instead of the methoxymethoxy group, leading to different reactivity and applications.
Uniqueness: 1-Bromo-10-(methoxymethoxy)decane is unique due to the presence of both a bromine atom and a methoxymethoxy group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
252316-67-9 |
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Molecular Formula |
C12H25BrO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-bromo-10-(methoxymethoxy)decane |
InChI |
InChI=1S/C12H25BrO2/c1-14-12-15-11-9-7-5-3-2-4-6-8-10-13/h2-12H2,1H3 |
InChI Key |
ULRPQGFCFHHKNX-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCCCCCCCBr |
Origin of Product |
United States |
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